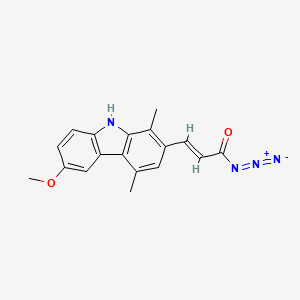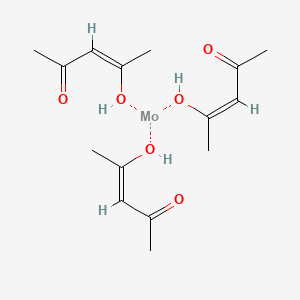
Tris(pentane-2,4-dionato-O,O')molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(pentane-2,4-dionato-O,O’)molybdenum can be synthesized through the reaction of molybdenum trioxide (MoO₃) with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination complex .
Industrial Production Methods
While specific industrial production methods for tris(pentane-2,4-dionato-O,O’)molybdenum are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand exchange reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Tris(pentane-2,4-dionato-O,O’)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism by which tris(pentane-2,4-dionato-O,O’)molybdenum exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo redox reactions, facilitating electron transfer processes. The acetylacetonate ligands stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action include interactions with enzymes and other metalloproteins .
Comparison with Similar Compounds
Similar Compounds
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)cobalt
- Tris(pentane-2,4-dionato-O,O’)iron
Uniqueness
Tris(pentane-2,4-dionato-O,O’)molybdenum is unique due to its specific coordination environment and the redox properties of molybdenum. Compared to similar compounds with other metal centers, it exhibits distinct reactivity and stability, making it valuable for specific applications in catalysis and materials science .
Properties
CAS No. |
14284-90-3 |
|---|---|
Molecular Formula |
C15H24MoO6 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C5H8O2.Mo/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
YMQWYRWCGVORNA-LNTINUHCSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mo] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


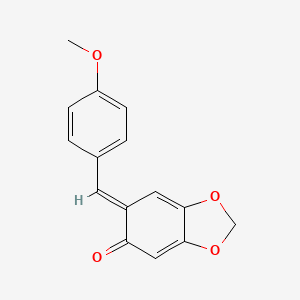
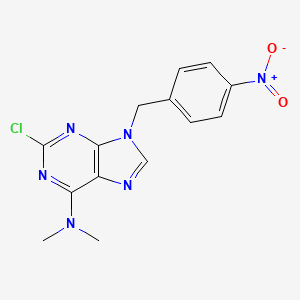
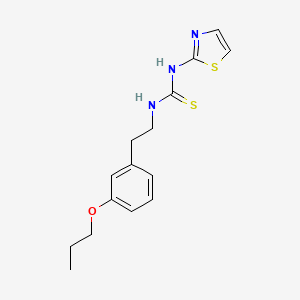
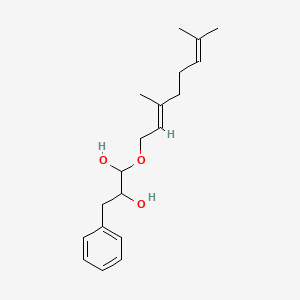
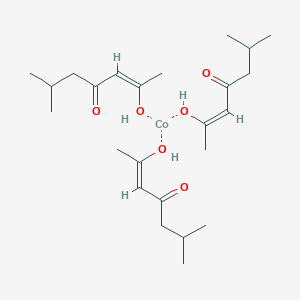
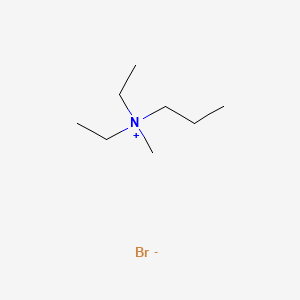



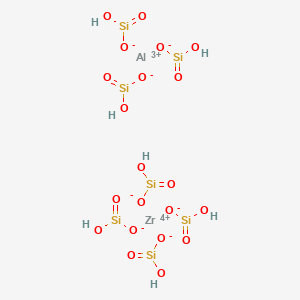

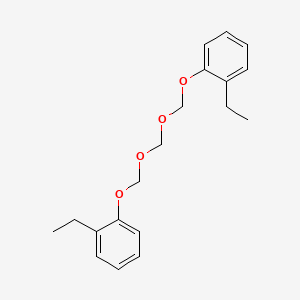
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
